3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8975809
InChI: InChI=1S/C22H17N5O3/c1-14(16-7-4-8-19(12-16)27(29)30)23-26-22(28)21-13-20(24-25-21)18-10-9-15-5-2-3-6-17(15)11-18/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14+
SMILES: CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C22H17N5O3
Molecular Weight: 399.4 g/mol

3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC8975809

Molecular Formula: C22H17N5O3

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C22H17N5O3
Molecular Weight 399.4 g/mol
IUPAC Name 3-naphthalen-2-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C22H17N5O3/c1-14(16-7-4-8-19(12-16)27(29)30)23-26-22(28)21-13-20(24-25-21)18-10-9-15-5-2-3-6-17(15)11-18/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14+
Standard InChI Key QYXANNAOGOGOPS-OEAKJJBVSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)/C4=CC(=CC=C4)[N+](=O)[O-]
SMILES CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC(=CC=C4)[N+](=O)[O-]
Canonical SMILES CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Synthesis and Purification

The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and carbonyl compounds. For compounds like 3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, a likely approach would involve reacting a suitable naphthalene-substituted pyrazole with a nitrophenyl aldehyde or ketone in the presence of a catalyst.

Purification methods typically include column chromatography using solvents like petroleum ether and ethyl acetate, similar to those used for other pyrazole derivatives .

Spectroscopic Analysis

Spectroscopic analysis of pyrazole compounds often involves Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For 3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, expected NMR signals would include aromatic protons from both the naphthalene and nitrophenyl groups, while MS would confirm the molecular weight.

TechniqueExpected Data
1H NMRAromatic protons
13C NMRAromatic carbons
MSMolecular weight confirmation

Biological and Chemical Applications

Pyrazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory effects . The presence of a nitro group and a naphthalene ring in 3-(naphthalen-2-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide suggests potential applications in these areas.

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